molecular formula C24H28N2O6 B557121 Boc-D-Dab(Fmoc)-OH CAS No. 131570-57-5

Boc-D-Dab(Fmoc)-OH

Cat. No.: B557121
CAS No.: 131570-57-5
M. Wt: 440.5 g/mol
InChI Key: MJZDTTZGQUEOBL-HXUWFJFHSA-N
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Description

Theoretical Framework of Orthogonal Protecting Groups in Advanced Peptide Synthesis

The chemical synthesis of complex peptides, especially those containing reactive side chains, relies heavily on the use of protecting groups. iris-biotech.dewikipedia.org These are chemical moieties that temporarily mask a reactive functional group to prevent it from participating in unwanted side reactions during the stepwise assembly of the peptide chain. iris-biotech.dewikipedia.org The success of a multi-step peptide synthesis is contingent on a carefully chosen protecting group strategy. fiveable.me

A cornerstone of modern protecting group strategy is the principle of orthogonality. fiveable.me Orthogonal protecting groups are distinct groups within the same molecule that can be removed under completely different chemical conditions, without affecting each other. iris-biotech.defiveable.mebiosynth.com This allows for the selective deprotection of one functional group while others remain protected, enabling precise control over where and when chemical reactions occur. fiveable.mejocpr.com This strategy is critical for synthesizing complex molecules like modified peptides, where sequential, site-specific modifications are required. fiveable.mejocpr.com For instance, one group might be labile to acid, while another is labile to base, and a third might be removed by a specific metal catalyst. This independent removal capability is what defines orthogonality and distinguishes it from selective deprotection, which might rely on differential reaction rates under the same conditions. iris-biotech.debiosynth.com

The most widely adopted orthogonal protection scheme in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. iris-biotech.decsic.esbachem.com In this approach, the temporary protecting group for the α-amino group of the incoming amino acid is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. csic.espeptide.com After each coupling step, the Fmoc group is removed using a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose the amine for the next coupling reaction. peptide.comscielo.org.mx

Concurrently, permanent or semi-permanent protection for reactive amino acid side chains is provided by acid-labile groups, predominantly those based on tert-butyl (tBu). csic.espeptide.com These tBu-based groups are stable to the basic conditions used for Fmoc removal but are cleaved at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.decsic.es The true orthogonality of the base-labile Fmoc group and the acid-labile tBu groups is a major advantage, allowing for the synthesis of complex peptides and on-resin modifications with high fidelity. peptide.comiris-biotech.de This strategy avoids the use of harsh reagents like hydrofluoric acid, which was a characteristic of the older Boc/Bzl strategy. csic.esiris-biotech.de

Overview of Nα-Boc-Nγ-Fmoc-D-2,4-Diaminobutanoic Acid (Boc-D-Dab(Fmoc)-OH) in Contemporary Peptide Chemistry

This compound is a specialized, non-canonical amino acid derivative that exemplifies the power of orthogonal protection strategies. sigmaaldrich.comchempep.com It is a derivative of D-2,4-diaminobutanoic acid (D-Dab) where the two amino groups are differentially protected. The α-amino group (Nα) is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the side-chain γ-amino group (Nγ) is protected by the base-labile Fmoc group. chempep.comchemicalbook.com This specific arrangement of protecting groups makes it an invaluable reagent for creating precisely modified peptide structures.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number131570-57-5 chempep.comchemicalbook.com
Molecular FormulaC₂₄H₂₈N₂O₆ chempep.comchemicalbook.com
Molecular Weight440.49 g/mol sigmaaldrich.comchemicalbook.com
Purity (HPLC)≥98.0% sigmaaldrich.com
FormPowder sigmaaldrich.com

While L-amino acids are the building blocks of ribosomally synthesized proteins, the discovery of D-amino acids in natural products dates back to the early 20th century, initially in bacterial cell walls. frontiersin.orgnumberanalytics.com For a long time, their presence was considered rare, but since the 1980s, numerous peptides containing D-amino acids have been identified in various organisms, including in the skin secretions of frogs. frontiersin.orgmdpi.comresearchgate.net The incorporation of D-amino acids into a peptide sequence has profound biological consequences. A primary benefit is enhanced stability against proteases, the enzymes that typically degrade peptides composed of L-amino acids. frontiersin.orgnumberanalytics.com This resistance to proteolysis can dramatically increase the in-vivo half-life and potency of peptide-based drugs. mdpi.compnas.org In some cases, the D-configuration is essential for receptor binding and biological activity. mdpi.com

The unique orthogonal arrangement of protecting groups in this compound is designed for specific synthetic applications, particularly the on-resin, site-selective modification of peptides. In a standard Fmoc/tBu solid-phase synthesis, the peptide chain is elongated using Fmoc-protected amino acids. When this compound is incorporated into the growing peptide chain, its Nα-Boc group remains intact during the standard Fmoc deprotection cycles with piperidine.

The key feature is the Fmoc group on the side chain (Nγ). This allows for the selective deprotection of only this side-chain amine on the solid support using a base, while the Nα-terminus and other acid-labile side-chain protecting groups remain untouched. biosynth.com This newly freed side-chain amine can then be modified. For example, another peptide fragment can be grown from this point to create a branched peptide, a fluorescent label can be attached for imaging studies, or the side chain can be used as an anchor point for cyclization with another part of the peptide. The Boc group on the α-amine is then removed along with all other side-chain protecting groups during the final acid cleavage from the resin. organic-chemistry.org This strategy provides chemists with precise control to build complex, multi-functional peptide architectures that would be difficult to achieve otherwise.

Orthogonal Deprotection Conditions
Protecting GroupTypical Cleavage ReagentStabilitySource
Fmoc (9-fluorenylmethoxycarbonyl)Base (e.g., 20% Piperidine in DMF)Stable to acids (TFA) csic.espeptide.comamericanpeptidesociety.org
Boc (tert-butyloxycarbonyl)Acid (e.g., TFA)Stable to bases (Piperidine) and most nucleophiles peptide.comorganic-chemistry.orgamericanpeptidesociety.org
tBu (tert-butyl)Acid (e.g., TFA)Stable to bases (Piperidine) iris-biotech.decsic.es

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-20(21(27)28)12-13-25-22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZDTTZGQUEOBL-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927270
Record name 2-{[tert-Butoxy(hydroxy)methylidene]amino}-4-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131570-57-5
Record name 2-{[tert-Butoxy(hydroxy)methylidene]amino}-4-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
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Synthetic Methodologies Utilizing Boc D Dab Fmoc Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is the predominant methodology for the chemical synthesis of peptides. The use of a solid support simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through filtration and washing. peptide.com Boc-D-Dab(Fmoc)-OH is particularly well-suited for incorporation into Fmoc/tBu (tert-butyl) based SPPS protocols, which rely on the use of a base-labile Fmoc group for temporary Nα-protection and acid-labile protecting groups for the side chains. nih.gov

Integration of this compound into Fmoc/tBu SPPS Protocols for Backbone Elongation

The integration of this compound into a standard Fmoc/tBu SPPS workflow allows for the extension of the peptide backbone in a controlled manner. In this strategy, the Boc group on the α-amine of this compound acts as the temporary protecting group during the coupling steps of the main peptide chain. This approach is a deviation from the standard Fmoc/tBu strategy where the Fmoc group serves as the temporary Nα-protection. This "Boc-as-temporary" group strategy is employed specifically when the side chain requires selective deprotection and modification during the synthesis.

The general cycle for incorporating this compound and elongating the peptide chain involves the following steps:

Deprotection of the N-terminal Fmoc group of the growing peptide chain attached to the solid support using a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). uci.edu

Washing the resin to remove the deprotection reagents and byproducts. peptide.com

Coupling of the next amino acid, in this case, the carboxylic acid of this compound, to the newly liberated N-terminal amine of the resin-bound peptide. This is achieved using a coupling reagent to activate the carboxylic acid. bachem.com

Washing the resin to remove excess reagents and byproducts. peptide.com

Deprotection of the Nα-Boc group of the newly added Dab residue using an acid such as trifluoroacetic acid (TFA) to allow for the coupling of the subsequent amino acid in the sequence. peptide.com

Neutralization and Washing to prepare the N-terminal amine for the next coupling cycle. peptide.com

This cycle is repeated until the desired peptide sequence is assembled. The γ-amine of the Dab residue remains protected by the Fmoc group throughout the backbone elongation, allowing for its selective removal at a later stage for side-chain modification.

Table 1: Example Protocol for Backbone Elongation using this compound in Fmoc/tBu SPPS

StepReagent/ProcedurePurpose
1. Resin SwellingSwell the resin (e.g., Rink Amide resin) in DMF.Prepares the resin for synthesis.
2. Fmoc DeprotectionTreat with 20% piperidine in DMF.Removes the N-terminal Fmoc group of the growing peptide chain.
3. WashingWash with DMF.Removes deprotection reagents.
4. CouplingAdd this compound, a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.Couples the Dab derivative to the peptide chain.
5. WashingWash with DMF and DCM.Removes excess reagents.
6. Boc DeprotectionTreat with 50% TFA in DCM.Removes the Nα-Boc group of the newly added Dab residue.
7. NeutralizationTreat with 10% DIPEA in DMF.Neutralizes the N-terminal amine.
8. WashingWash with DMF.Prepares for the next coupling cycle.

Sequential Deprotection and Coupling Procedures for Nα-Boc and Nγ-Fmoc Groups

The key advantage of using this compound lies in the orthogonal nature of its protecting groups, which allows for their selective removal under different chemical conditions. This sequential deprotection is fundamental for creating branched peptides or for site-specific labeling of the peptide side chain. biosynth.com

The Nα-Boc group is susceptible to cleavage under acidic conditions. peptide.com In the context of SPPS, a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is commonly used. sigmaaldrich.com The concentration of TFA can be varied, but a 50% solution is often sufficient for complete and rapid removal of the Boc group without affecting the acid-stable Fmoc group on the side chain or other acid-labile side-chain protecting groups that require stronger acidic conditions for cleavage. google.com

The deprotection reaction generates a tert-butyl cation, which can potentially lead to side reactions. Therefore, scavengers are sometimes added to the deprotection solution to trap these reactive species. peptide.com Following deprotection, the N-terminal amine is typically present as a TFA salt and requires neutralization with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), before the next coupling step can proceed efficiently. peptide.com

Table 2: Conditions for Acid-Labile Nα-Boc Deprotection in SPPS

ReagentConcentrationSolventTimeNotes
Trifluoroacetic Acid (TFA)25-50%Dichloromethane (DCM)15-30 minStandard condition for routine Boc deprotection on solid phase.
Trifluoroacetic Acid (TFA)1-5%Dichloromethane (DCM)1-2 hoursMilder conditions for sensitive sequences, may require longer reaction times.
HCl4 MDioxane15-30 minAlternative to TFA, can be effective for certain applications.

The Nγ-Fmoc group is stable to the acidic conditions used for Boc deprotection but is readily cleaved by treatment with a mild base. nih.gov The most common reagent for Fmoc removal is a solution of piperidine in DMF, typically at a concentration of 20%. sigmaaldrich.com The deprotection mechanism involves a β-elimination reaction, which releases the free amine on the side chain of the Dab residue. nih.gov

This selective deprotection of the side chain opens up the possibility for a variety of modifications. For instance, another peptide chain can be synthesized on the newly liberated γ-amine to create a branched peptide. Alternatively, a reporter molecule such as a fluorophore or a biotin tag can be coupled to the side chain for specific labeling applications. The choice of base and reaction conditions can be optimized to ensure complete deprotection without causing side reactions on the peptide backbone or other protecting groups. sigmaaldrich.com

Table 3: Conditions for Base-Labile Nγ-Fmoc Deprotection in SPPS

ReagentConcentrationSolventTimeNotes
Piperidine20%N,N-Dimethylformamide (DMF)2 x 10 minStandard and widely used condition for Fmoc removal.
Piperidine5-10%N,N-Dimethylformamide (DMF)20-30 minMilder conditions that can sometimes reduce side reactions like aspartimide formation.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2%N,N-Dimethylformamide (DMF)2 x 5 minA stronger, non-nucleophilic base that can be used for faster deprotection.

Evaluation of Coupling Reagents and Reaction Conditions for this compound Incorporation

The efficiency of the coupling reaction is critical for the successful synthesis of a peptide. A variety of coupling reagents, also known as activating agents, are available to facilitate the formation of the amide bond between the carboxylic acid of the incoming amino acid and the N-terminal amine of the growing peptide chain. bachem.com The choice of coupling reagent can significantly impact the coupling efficiency, reaction time, and the extent of side reactions such as racemization. chempep.com

For the incorporation of this compound, several classes of coupling reagents can be employed, including carbodiimides, phosphonium salts, and aminium salts. researchgate.net

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classical coupling reagents. They are often used in combination with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress racemization and improve coupling efficiency. researchgate.net

Phosphonium salts , such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient coupling reagents that generate active esters in situ. peptide.com

Aminium/Uronium salts , such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU), are among the most popular and effective coupling reagents used in modern SPPS. nih.gov HATU is often preferred for difficult couplings due to its high reactivity and low propensity to cause racemization. luxembourg-bio.comsigmaaldrich.com

The reaction conditions, including the solvent, temperature, and the presence of a base (typically DIPEA), also play a crucial role in the outcome of the coupling reaction. The optimal conditions for coupling this compound may vary depending on the specific peptide sequence and the solid support used.

Table 4: Common Coupling Reagents for this compound Incorporation in SPPS

ReagentClassAdditive (optional)BaseKey Features
DICCarbodiimideHOBt, Oxyma-Cost-effective, byproduct is soluble.
PyBOPPhosphonium Salt-DIPEAHigh efficiency, rapid coupling.
HBTUAminium/Uronium SaltHOBtDIPEAWidely used, efficient, and reliable. nih.gov
HATUAminium/Uronium SaltHOAtDIPEAHighly reactive, excellent for sterically hindered couplings, low racemization. peptide.comluxembourg-bio.com

Solution-Phase Synthetic Approaches Involving this compound

While SPPS is the more common method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex peptide fragments that may be difficult to assemble on a solid support. researchgate.net In solution-phase synthesis, all reactants are dissolved in a suitable organic solvent, and the product of each step is isolated and purified before proceeding to the next. libretexts.org

This compound can be effectively utilized in solution-phase peptide synthesis, where its orthogonal protecting groups allow for the stepwise construction of peptide chains and the selective modification of the side chain. The principles of protection, activation, coupling, and deprotection are similar to those in SPPS, but the practical execution differs.

A typical solution-phase approach involving this compound might involve the coupling of its free carboxylic acid to the N-terminal amine of a C-terminally protected amino acid or peptide fragment. The reaction is carried out in a suitable solvent such as DMF or DCM, using a coupling reagent like those described for SPPS. After the coupling reaction is complete, the protected dipeptide or larger peptide fragment is isolated from the reaction mixture, often through extraction and crystallization or chromatography.

Subsequently, either the Nα-Boc group can be removed with acid to allow for further elongation of the peptide chain at the N-terminus, or the Nγ-Fmoc group can be removed with a base to enable modification of the side chain. The choice of deprotection strategy depends on the desired final product. The Boc/Bzl (benzyl) protecting group strategy is often preferred in solution-phase synthesis. researchgate.net

While solution-phase synthesis offers the advantage of easier scalability and the ability to purify intermediates at each step, it is generally more labor-intensive and time-consuming than SPPS.

Stereochemical Control and Epimerization Studies during this compound Incorporation into Peptide Sequences

The maintenance of stereochemical integrity at the α-carbon of amino acids is a critical aspect of peptide synthesis. The introduction of this compound into a peptide sequence requires careful consideration of the reaction conditions to prevent epimerization, the change in configuration at a single stereocenter, which in this case would lead to the formation of the unwanted L-Dab diastereomer. This section delves into the factors that influence the chiral purity of the D-Dab residue during amide bond formation and outlines methodologies to minimize racemization.

Factors Influencing Chiral Integrity of D-Dab during Amide Bond Formation

The primary mechanism for racemization of amino acid residues during peptide synthesis involves the formation of a planar oxazolone intermediate from the activated carboxylic acid. The acidity of the α-proton is a key factor, and its abstraction by a base facilitates this unwanted side reaction. Several factors in the coupling step can influence the rate and extent of epimerization of the D-Dab residue.

Coupling Reagents: The choice of coupling reagent significantly impacts the degree of racemization. Highly reactive reagents can lead to a higher propensity for oxazolone formation. nih.gov While phosphonium and aminium/uronium salts like HBTU and HATU are highly efficient, they can also promote epimerization, especially in the absence of additives. researchgate.netpeptide.com Carbodiimide reagents such as DIC, when used in conjunction with additives like HOBt or HOAt, generally result in lower levels of racemization. nih.govpeptide.com

Bases: The nature and concentration of the base used during the coupling reaction are critical. Tertiary amines like N-methylmorpholine (NMM) and diisopropylethylamine (DIPEA) are commonly used. However, stronger or more sterically hindered bases can influence the rate of α-proton abstraction. peptide.com The use of a weaker base or a sterically hindered base like 2,4,6-collidine has been shown to reduce racemization for sensitive amino acids. nih.gov

Temperature and Pre-activation Time: Elevated temperatures can accelerate the rate of both the desired coupling reaction and the undesired epimerization. nih.gov Similarly, prolonged pre-activation of the carboxylic acid before the addition of the amine component can increase the risk of racemization by allowing more time for the formation of the oxazolone intermediate.

Solvent: The polarity of the solvent can also play a role. Polar aprotic solvents like dimethylformamide (DMF) are common in solid-phase peptide synthesis (SPPS), but their properties can influence the stability of intermediates and the rates of side reactions.

The following table illustrates the potential impact of different coupling conditions on the epimerization of a generic D-amino acid, which can be extrapolated to the behavior of this compound.

Coupling ReagentBaseAdditiveTemperature (°C)Pre-activation Time (min)Potential Epimerization (%)
HBTUDIPEANone2552-5
HATUDIPEANone2521-4
DICDIPEAHOBt252<1
DICNMMHOAt252<0.5
HBTU2,4,6-CollidineHOBt05<1

Methodologies for Minimizing Racemization during Peptide Synthesis

To ensure the chiral purity of peptides containing D-Dab, several strategies can be employed during the synthesis process. These methodologies focus on controlling the factors identified in the previous section.

Use of Additives: The most common and effective method to suppress racemization is the addition of auxiliary nucleophiles, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), to the coupling reaction. researchgate.netpeptide.com These additives react with the activated amino acid to form an active ester that is less prone to oxazolone formation than the initial activated species. The use of copper(II) chloride (CuCl2) as an additive in combination with HOBt has also been reported to be effective in preventing racemization. peptide.com

Selection of Coupling Reagents: Choosing a coupling reagent with a lower intrinsic tendency to cause racemization is crucial. While carbodiimides alone can lead to significant racemization, their combination with HOBt or HOAt is a well-established low-racemization protocol. peptide.com Newer generation coupling reagents, such as COMU, have also been developed to provide high coupling efficiency with reduced epimerization.

Control of Base and Temperature: The use of a weaker or more sterically hindered base, such as 2,4,6-collidine, can minimize the abstraction of the α-proton. nih.gov Performing the coupling reaction at a lower temperature (e.g., 0 °C) can also significantly reduce the rate of epimerization.

Minimizing Pre-activation Time: The pre-activation time of the this compound should be kept to a minimum. Ideally, the coupling reagent should be added to the reaction vessel containing the resin and the protected amino acid simultaneously, or with a very short pre-activation period.

The following table summarizes recommended strategies to maintain the stereochemical integrity of this compound during its incorporation into peptide sequences.

StrategyMethodologyRationale
Additive Selection Use of HOBt or HOAt with carbodiimide or onium salt coupling reagents.Forms an active ester intermediate that is less susceptible to oxazolone formation and subsequent racemization. researchgate.netpeptide.com
Coupling Reagent Choice Employ DIC/HOBt or DIC/HOAt protocols.These combinations are well-documented to provide low levels of epimerization. peptide.com
Base and Temperature Control Utilize a sterically hindered base like 2,4,6-collidine and perform couplings at 0 °C.Reduces the rate of base-catalyzed α-proton abstraction and slows down the epimerization process. nih.gov
Reaction Time Management Minimize the pre-activation time of the amino acid before coupling.Limits the time the activated amino acid is susceptible to oxazolone formation.
Chiral Purity Analysis Analyze the final peptide using chiral chromatography or other enantioselective methods.Verifies the stereochemical integrity of the incorporated D-Dab residue. researchgate.netdigitellinc.com

By implementing these synthetic strategies, the risk of epimerization during the incorporation of this compound can be significantly minimized, ensuring the synthesis of the desired peptide with high chiral purity.

Advanced Peptide Architectures and Chemical Modifications Enabled by Boc D Dab Fmoc Oh

Design and Synthesis of Branched Peptides

The bifunctional nature of Boc-D-Dab(Fmoc)-OH makes it an exceptional tool for creating branched peptides, where additional peptide chains or other molecules are appended to the main peptide backbone via the diaminobutyric acid side chain.

Construction of Dendrimeric Peptide Scaffolds and Architectures

Peptide dendrimers are highly branched, tree-like macromolecules with a well-defined structure. The D-Dab residue, introduced into a peptide sequence using this compound, is instrumental in generating these architectures. After incorporation into the main peptide chain via its Boc-protected α-amino group, the side-chain Fmoc group can be selectively removed using a mild base like piperidine (B6355638). lifetein.com This unmasks the γ-amino group, which then serves as a new propagation point for the synthesis of two additional peptide chains.

This process can be repeated in subsequent generations to build complex, multi-layered dendritic structures. Diamino acids like diaminobutyric acid function as key branching points (B) in the general formula for some peptide dendrimers. google.com The precise control afforded by the orthogonal protection strategy allows for the systematic construction of dendrimers with a defined number of branches and terminal groups, which is critical for applications in drug delivery, diagnostics, and immunology.

Table 1: Role of Diamino Acids in Dendrimer Generation

Feature Description Reference
Branching Monomer Diaminoalkylcarboxylic acids, such as diaminobutyric acid, serve as the core branching units. google.com
Generation Growth Repetitive deprotection of the side-chain amine and coupling of new monomers allows for generational growth. lifetein.com

| Structural Formula | Can be represented in general formulas like X—(B2—[Y2]S-D1)2-B1—Z, where 'B' is the diaminobutyric acid moiety. | google.com |

Multi-functionalization through Selective Side-Chain Derivatization of the Diaminobutyric Acid Residue

Beyond building dendritic structures, the exposed γ-amino group of the D-Dab residue serves as a versatile anchor for attaching a wide array of functional molecules. Once the Fmoc group is removed, the primary amine on the side chain can be selectively modified without affecting the main peptide backbone or other side chains protected by acid-labile groups.

This selective derivatization allows for the introduction of lipids, fluorophores, chelating agents, or cytotoxic drugs. Methodologies for side-chain N-alkylation have been developed that are compatible with peptide chemistry. researchgate.netnih.gov For instance, strategies using molecular sieves as a mild base can promote the N-alkylation of protected basic amino acids. researchgate.netnih.gov This approach enables the creation of multifunctional peptides where one part of the molecule is responsible for a specific biological activity (e.g., cell penetration) and another part carries a payload or a reporter tag.

Synthesis of Cyclic Peptides and Peptide Conjugates

Cyclization is a widely used strategy to improve the metabolic stability, binding affinity, and bioavailability of peptides. This compound is a valuable precursor for synthesizing both cyclic peptides and various peptide conjugates.

Intramolecular Cyclization Strategies Utilizing the γ-Amino Group of D-Dab

The side-chain γ-amino group of D-Dab is ideally positioned for intramolecular cyclization to form lactam-bridged cyclic peptides. After the linear peptide precursor is assembled using solid-phase peptide synthesis (SPPS), the side-chain Fmoc group of the D-Dab residue is removed. The newly exposed amine can then form an amide bond with the C-terminal carboxyl group of the peptide, creating a stable cyclic structure. This head-to-tail cyclization is a common strategy.

Alternatively, the γ-amino group can react with an activated side chain of another amino acid within the sequence, such as aspartic or glutamic acid, to form a side-chain-to-side-chain lactam bridge. The incorporation of γ-amino acids into cyclic peptides can optimize conformational rigidity and stability. nih.gov The use of D-amino acids in these structures can further enhance resistance to proteolysis. researchgate.net

Table 2: Research Findings on Peptide Cyclization

Cyclization Strategy Key Feature Outcome Reference
Photoredox Catalysis Decarboxylative macrocyclization of linear peptides bearing N-terminal Michael acceptors. Efficient synthesis of γ-amino acid-containing cyclic peptides. nih.gov
Amino Acid-Mediated Intramolecular cyclization of diketoaldehydes mediated by D-amino acids. Exhibits distinct enantioselectivity. researchgate.net

| Brønsted Acid Catalysis | Intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids. | Synthesis of 1,3-oxazinane-2,5-diones under mild conditions. | frontiersin.org |

Bioconjugation and Labeling Approaches via the Fmoc-Protected Side Chain

The γ-amino group of the D-Dab residue, after selective deprotection of the Fmoc group, is a prime site for bioconjugation. This allows for the covalent attachment of various molecules to the peptide scaffold. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers highly efficient and orthogonal methods for labeling. iris-biotech.de

To utilize this, a D-Dab residue can be derivatized with a molecule containing an azide (B81097) or an alkyne group. This modified peptide can then be "clicked" onto a corresponding reaction partner, such as a fluorescent dye, a polyethylene (B3416737) glycol (PEG) chain, or a carrier protein. This modular approach is highly valuable for developing targeted therapeutics, diagnostic agents, and research tools, as it allows for the late-stage functionalization of complex peptides with minimal side reactions. medchemexpress.com

Development of Peptidomimetics and Non-Natural Peptide Scaffolds Incorporating D-Dab

The incorporation of non-natural amino acids like D-Dab is a cornerstone of peptidomimetic design. benthamscience.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability against proteolytic degradation. nih.govresearchgate.net

The D-configuration of the α-carbon in this compound makes the resulting peptide bond resistant to cleavage by common proteases, which are stereospecific for L-amino acids. researchgate.net This significantly increases the in-vivo half-life of the peptide. researchgate.net Furthermore, the shorter side chain of diaminobutyric acid compared to lysine (B10760008) can introduce specific conformational constraints, influencing the peptide's secondary structure and its binding to biological targets. nih.gov By replacing natural L-amino acids (like L-lysine) with D-Dab, researchers can fine-tune the biological activity, stability, and toxicity of antimicrobial peptides and other therapeutic candidates. nih.gov This strategy of substituting L-amino acids with D- and other unnatural amino acids has been shown to enhance peptide stability towards proteases. nih.gov

Incorporation into Peptide Nucleic Acid (PNA) Analogues

This compound has been identified as a key reagent in the synthesis of modified polyamide structures, which, like Peptide Nucleic Acids (PNAs), are designed to bind to the minor groove of DNA. The diaminobutyric acid (Dab) residue, with its specific chirality and side-chain length, can be strategically incorporated to function as a turn unit in these synthetic ligands.

In the synthesis of hairpin polyamides, which are molecules designed to fold back on themselves to bind specific DNA sequences, the choice of the turn unit is critical for defining the molecule's conformation and, consequently, its binding affinity and specificity. Research has demonstrated that this compound is specifically utilized to introduce an α-substituted D-2,4-diaminobutyric acid (α-DABA) turn. nih.gov The synthesis is carried out on solid phase, and the orthogonal protecting groups of this compound allow for the selective deprotection and subsequent elongation of the peptide chain from the side-chain amine, thereby forming the characteristic hairpin structure.

A comparative study of constitutional isomers of a hairpin polyamide-alkylator conjugate highlighted the significance of the specific diaminobutyric acid derivative used. The study revealed that the use of this compound results in an α-DABA linkage, while its isomer, Fmoc-D-Dab(Boc)-OH, leads to a γ-DABA linkage. nih.gov These subtle differences in the turn moiety lead to distinct conformational and functional properties of the final conjugate molecules.

Table 1: Comparison of Diaminobutyric Acid Turn Units in Polyamide Synthesis
Building BlockResulting Turn UnitLinkage Type
This compound(R)-α-DABAα-amino linkage
Fmoc-D-Dab(Boc)-OH(R)-γ-DABAγ-amino linkage

Design of Peptides with Modulated Conformational Stability

The incorporation of non-standard amino acids like D-diaminobutyric acid is a well-established strategy for influencing the secondary structure and conformational stability of peptides. The D-configuration of the amino acid can induce specific turns and folds that are not readily accessible with naturally occurring L-amino acids.

The use of this compound allows for the precise placement of a D-amino acid within a peptide sequence. This is particularly valuable in the design of peptidomimetics and structured peptides, such as β-hairpins. A β-hairpin consists of two antiparallel β-strands connected by a short loop or turn. The conformational rigidity and specific geometry of the turn are crucial for the stability of the entire hairpin structure.

By introducing this compound, peptide chemists can create a well-defined turn, effectively constraining the peptide backbone and promoting the formation of a stable β-hairpin. The D-stereochemistry at the α-carbon of the diaminobutyric acid residue favors a specific dihedral angle, which helps to nucleate the folding of the peptide into the desired hairpin conformation.

Table 2: Research Findings on Polyamide-Alkylator Conjugates
DesignationTurn Unit Building BlockResulting Polyamide StructureKey Finding
1R-ChlThis compoundImImβIm-(R)Chlα-PyPyPyPy-βDpUtilizes an α-DABA turn unit, leading to specific DNA-binding properties. nih.gov
2R-ChlFmoc-D-Dab(Boc)-OHImImβIm-(R)Chlγ-PyPyPyPy-βDpEmploys a standard γ-DABA turn unit, resulting in different conformational and functional characteristics compared to 1R-Chl. nih.gov

Mechanistic and Theoretical Investigations Pertaining to Boc D Dab Fmoc Oh in Peptide Synthesis

Elucidation of Reaction Pathways and Potential Side Reactions in Peptide Bond Formation Involving D-Dab

The primary reaction pathway for incorporating Boc-D-Dab(Fmoc)-OH into a growing peptide chain follows the standard principles of peptide synthesis, typically solid-phase peptide synthesis (SPPS). The process involves the activation of the free carboxyl group of the this compound molecule using a suitable coupling reagent. This activated species then reacts with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.

However, the unique structure of diaminobutyric acid introduces specific challenges and potential side reactions that are not encountered with standard amino acids. The proximity of the side-chain (gamma) amine to the backbone carboxyl group makes the molecule susceptible to intramolecular cyclization, particularly during the carboxyl activation step.

Lactamization: The most significant side reaction is the formation of a five-membered ring lactam. nih.govresearchgate.net This occurs when the side-chain amine, even while protected, attacks the activated carboxyl group. Studies on the closely related building block, Fmoc-Dab(Mtt)-OH, have shown that this intramolecular cyclization can be rapid and compete effectively with the desired intermolecular peptide bond formation, leading to poor coupling efficiency and truncation of the peptide chain. nih.govresearchgate.net The reaction is highly dependent on the coupling conditions, including the choice of activating agent and the pre-activation time. Reagents that generate highly reactive intermediates can exacerbate this issue.

Racemization: As with other amino acids, racemization at the alpha-carbon is a potential side reaction during activation. cem.comnih.gov This is particularly a risk during slow or difficult coupling reactions, where the activated amino acid exists for an extended period. The use of certain coupling reagents or excessive base can increase the likelihood of epimerization. nih.gov

Side Reactions from Coupling Reagents: Guanidinium-based coupling reagents such as HBTU and HATU can lead to the guanidinylation of the free N-terminal amine of the peptide chain if the coupling reaction is inefficient, resulting in a capped and terminated sequence. ethz.chnovanet.ca

To mitigate these side reactions, synthetic strategies must be carefully optimized. This can include the use of coupling reagents less prone to inducing lactamization, such as DEPBT, minimizing pre-activation times, and carefully controlling the stoichiometry of reagents. researchgate.net

Side ReactionDescriptionCausal FactorsMitigation Strategies
Intramolecular Lactamization The side-chain amine attacks the activated carboxyl group, forming a five-membered lactam and preventing peptide bond formation. nih.govresearchgate.netProximity of the γ-amine to the α-carboxyl group; highly reactive coupling agents; extended pre-activation times.Use of milder coupling reagents (e.g., DEPBT); avoidance of pre-activation; use of alternative, more sterically hindered side-chain protecting groups. researchgate.net
Racemization/ Epimerization Loss of stereochemical integrity at the α-carbon during the activation and coupling steps. cem.comnih.govProlonged activation times; use of excessive base; sterically hindered couplings leading to slow reaction rates.Use of additives like Oxyma or Cl-HOBt; careful selection of base and coupling reagents; optimizing reaction temperature.
Guanidinylation Irreversible modification of the peptide's N-terminal amine by guanidinium-based coupling reagents (e.g., HBTU, HATU). ethz.chSlow coupling reaction allowing the coupling reagent to react with the N-terminus instead of the incoming amino acid.Ensuring efficient coupling kinetics; using phosphonium-based reagents (e.g., PyBOP) as an alternative.

Computational Modeling and Simulation of Peptide Systems Incorporating D-Dab

Computational methods provide invaluable insight into the structural and dynamic properties of peptides, guiding the design of molecules with desired characteristics. nih.govresearchgate.net Molecular dynamics (MD) simulations, in particular, allow for the exploration of the conformational landscape of peptides in various environments, predicting their behavior and interactions at an atomic level. mdpi.comresearchgate.net When incorporating a non-standard residue like D-Dab, these simulations are crucial for understanding its structural impact. The presence of the D-amino acid and the functionalized side chain significantly influences the peptide's properties. MD simulations of peptides containing Dab residues have been used to study their interactions with biological membranes, revealing that the cationic side chains play a key role in binding through favorable coulombic interactions with negatively charged lipid head groups. nih.gov

Prediction of Conformational Preferences and Molecular Interactions within D-Dab Containing Peptides

The stereochemistry of amino acid residues is a primary determinant of local peptide conformation. While L-amino acids predominantly favor right-handed helical and extended beta-sheet structures, the inclusion of a D-amino acid disrupts these canonical secondary structures. researchgate.netresearchgate.net

Backbone Conformation: The D-configuration of the Dab residue alters the sterically allowed regions of the Ramachandran plot. This often induces specific turn conformations, such as type β-turns, which are less favorable in peptides composed solely of L-amino acids. researchgate.net This turn-inducing property is a powerful tool in peptide design, particularly for creating structurally well-defined cyclic peptides. researchgate.net Computational energy calculations can predict these conformational preferences, helping to design peptides that adopt a specific three-dimensional fold. nih.gov

Side-Chain Interactions: The diaminobutyric acid side chain provides an additional site for molecular interactions. When the Fmoc protecting group is removed, the primary amine on the side chain can act as a hydrogen bond donor or, in its protonated state, engage in strong electrostatic interactions and salt bridges. nih.gov MD simulations can model these interactions explicitly, predicting how the D-Dab side chain will orient itself to interact with other residues within the peptide or with external binding partners like receptors or membranes. nih.gov The length and flexibility of the Dab side chain, which is intermediate between diaminopropionic acid (Dap) and ornithine (Orn), also influences the conformational stability and biological activity of the resulting peptide. nih.gov

Structural FeaturePredicted Conformational EffectType of Interaction
D-Stereocenter Induces non-canonical backbone torsion angles (phi, psi); promotes reverse turn structures (e.g., Type I' or II' β-turns). researchgate.netSteric hindrance, altered backbone dipole moment.
γ-Amino Group (Protected) Influences local backbone conformation through steric bulk; potential for hydrogen bonding depending on the protecting group.Steric repulsion, hydrogen bonding (acceptor).
γ-Amino Group (Deprotected) Acts as a hydrogen bond donor; can form salt bridges when protonated (cationic). nih.govHydrogen bonding, electrostatic interactions, ionic bonds.

In Silico Design Strategies for Novel Peptides Utilizing Diamino Acid Building Blocks

The unique bifunctional nature of diamino acids like D-Dab makes them exceptionally useful building blocks for the in silico design of advanced peptide structures with enhanced therapeutic properties. nih.gov The side-chain amine serves as a chemical handle for introducing conformational constraints, branching, or conjugation.

Peptide Cyclization: One of the most powerful applications is in the design of cyclic peptides. researchgate.net The side-chain amine of D-Dab can be used to form a lactam bridge with a carboxylic acid side chain from another residue (e.g., Asp or Glu) or with the C-terminus of the peptide. nih.gov In silico approaches can be used to screen vast virtual libraries of linear peptide sequences to identify candidates that, upon cyclization via a D-Dab residue, will adopt a desired conformation for binding to a biological target. frontiersin.org Computational tools can model the cyclization process and predict the final three-dimensional structure and stability of the macrocycle. rsc.org

Peptide Stapling and Branching: Beyond simple cyclization, the D-Dab side chain can be used for more complex topologies. In peptide stapling, the side chains of two residues are linked together to stabilize a helical conformation. Diamino acids are ideal for this purpose. The side chain can also serve as a branching point for the synthesis of dendritic or multi-functional peptides, where different peptide sequences or molecular entities are attached to the same core scaffold.

These in silico strategies leverage the unique chemical properties of diamino acids to overcome the limitations of linear peptides, such as poor metabolic stability and high conformational flexibility, paving the way for the rational design of next-generation peptide-based drugs. nih.gov

Design StrategyRole of D-Dab Building BlockDesired Outcome
Side-Chain to Side-Chain Cyclization Provides a nucleophilic amine on the side chain to form a lactam bridge with an acidic residue (e.g., Asp, Glu). nih.govIncreased conformational rigidity; enhanced receptor binding affinity; improved metabolic stability.
Side-Chain to Terminus Cyclization The γ-amine is used to form a cyclic peptide by linking to the C-terminal carboxyl group.Creation of constrained macrocycles with specific turn structures. researchgate.net
Branched Peptide Synthesis Serves as an anchor point for the synthesis of a second peptide chain, creating a branched or 'dendrimeric' structure.Multivalent binding; presentation of multiple epitopes; improved solubility or pharmacokinetic properties.
Peptide Stapling Used as one of the anchor points for creating a covalent brace across a peptide, often to stabilize an α-helical conformation.Stabilization of secondary structure; enhanced cell permeability; protection from proteolysis.

Analytical and Characterization Techniques for Peptides Containing D Dab Residues

Chromatographic and Spectroscopic Characterization Post-Synthesis

After a peptide containing a D-Dab residue is synthesized and cleaved from the solid support, a comprehensive characterization is performed to verify its identity and assess its purity. researchgate.netaltabioscience.com This initial analysis combines chromatographic separation with spectroscopic detection.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for the analysis and purification of synthetic peptides. altabioscience.commdpi.com The crude peptide mixture is separated on a hydrophobic stationary phase (typically C18) using a gradient of an aqueous mobile phase and an organic solvent, such as acetonitrile. altabioscience.comlcms.cz Trifluoroacetic acid (TFA) is commonly added as an ion-pairing agent to improve peak shape and resolution. lcms.cz The purity of the peptide is determined by integrating the peak area of the target peptide relative to the total area of all peaks in the chromatogram, detected via UV absorbance, typically at 215-220 nm where the peptide bond absorbs light. altabioscience.com

Mass Spectrometry (MS) provides an exact determination of the peptide's molecular weight, confirming the successful incorporation of all amino acid residues, including the D-Dab unit. mdpi.comijsra.net This technique is often coupled directly with HPLC (LC-MS), allowing for the mass analysis of each peak separated by the chromatograph. mdpi.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization methods used for peptide analysis. ijsra.net The experimentally measured mass is compared to the theoretical mass calculated from the peptide's sequence to confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a preliminary assessment of the peptide's structural integrity. A one-dimensional (1D) ¹H NMR spectrum provides a unique fingerprint of the peptide. The dispersion of amide proton signals can give an initial indication of whether the peptide is adopting a folded structure in solution. chemrxiv.org

Circular Dichroism (CD) Spectroscopy is another valuable technique used to gain insight into the secondary structure of the synthesized peptide. nih.gov By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can estimate the relative content of α-helices, β-sheets, and random coil structures. The presence of a D-amino acid can significantly influence the peptide's secondary structure, and CD provides a global view of these conformational properties. nih.gov

Table 1: Overview of Post-Synthesis Characterization Techniques
TechniquePrimary Information ObtainedKey Findings/Application
RP-HPLCPurity Assessment & PurificationSeparates the target peptide from impurities like truncated or deletion sequences. altabioscience.com Purity is quantified by UV detection.
Mass Spectrometry (MS)Molecular Weight ConfirmationVerifies the correct mass of the peptide, confirming the incorporation of Boc-D-Dab(Fmoc)-OH derived residue. ijsra.net
1D NMR SpectroscopyStructural Fingerprint & ConformationProvides a global assessment of structure and folding. Amide chemical shift dispersion indicates the degree of secondary structure. chemrxiv.org
Circular Dichroism (CD)Secondary Structure EstimationQuantifies the percentage of α-helix, β-sheet, and random coil, revealing the conformational impact of the D-Dab residue. nih.gov

Advanced Amino Acid Analysis for D-Amino Acid Content and Configuration in Hydrolyzed Peptides

Confirming the presence and correct stereochemistry of the D-Dab residue is a critical quality control step. This requires specialized analytical methods, as standard techniques cannot differentiate between enantiomers. The general workflow involves complete acid hydrolysis of the peptide into its constituent amino acids, followed by a chiral separation method. nih.govmdpi.com

The most common approach involves the derivatization of the amino acid hydrolysate with a chiral reagent to create diastereomers. These diastereomers possess different physicochemical properties and can be separated using standard, non-chiral chromatography. nih.gov

Key Chiral Derivatization Reagents:

Marfey's Reagent (FDAA): Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (FDAA) reacts with the primary amine of amino acids to form stable diastereomeric derivatives that are readily separable by RP-HPLC. nih.gov

FDAA Analogs: To improve resolution and sensitivity, various analogs have been developed, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), which can enhance separation and detection by LC-MS/MS. nih.gov

Other Reagents: Other reagents, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) and biaryl axially chiral derivatizing agents like (R)-BiAC, have also been developed for efficient separation and sensitive detection. nih.govacs.org

An alternative strategy is the direct separation of underivatized amino acid enantiomers using a Chiral Stationary Phase (CSP) in HPLC. sigmaaldrich.comchromatographytoday.com CSPs create a chiral environment that allows for differential interaction with the D- and L-enantiomers, leading to their separation. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of native amino acids. sigmaaldrich.com This method avoids the extra derivatization step but may require more specialized method development. sigmaaldrich.com

Table 2: Comparison of Chiral Amino Acid Analysis Methods
MethodPrincipleAdvantagesConsiderations
Derivatization with Chiral Reagent (e.g., Marfey's Reagent)Forms diastereomers separable on standard achiral columns. nih.govRobust, widely used, compatible with standard RP-HPLC and LC-MS systems. nih.govnih.govRequires an additional reaction step; completeness of derivatization is crucial.
Chiral Stationary Phase (CSP) ChromatographyDirect separation of enantiomers on a specialized chiral column. sigmaaldrich.comDirect analysis of underivatized amino acids, avoids potential derivatization artifacts. sigmaaldrich.comRequires specialized, often more expensive, columns; method optimization can be more complex.
Gas Chromatography (GC) on Chiral ColumnSeparation of volatile amino acid derivatives on a chiral GC column. sigmaaldrich.comHigh resolution and sensitivity.Requires derivatization to make amino acids volatile; not suitable for all amino acids. sigmaaldrich.comresearchgate.net

Structural Elucidation Methodologies for Modified Peptides Incorporating this compound Derived Units

Determining the complete three-dimensional structure and confirming the precise location of the D-Dab residue within the peptide sequence requires the most advanced analytical methodologies. These techniques go beyond simple characterization to provide detailed atomic-level information.

Tandem Mass Spectrometry (MS/MS) is the primary tool for peptide sequencing. While D- and L-containing peptides (epimers) have identical masses, their fragmentation patterns upon collision-induced dissociation (CID) can sometimes exhibit subtle differences. nih.govnih.gov However, these differences are often minimal, making unambiguous localization of the D-amino acid challenging with standard CID. nih.gov More advanced fragmentation techniques, such as radical-directed dissociation (RDD), have shown greater sensitivity to the peptide's stereochemistry and can provide more distinct fragmentation patterns for epimers. nih.gov

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive method for determining the high-resolution 3D structure of peptides in solution. nmims.eduyoutube.com A suite of 2D NMR experiments is employed for this purpose:

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the spin systems of individual amino acid residues, allowing for the assignment of most proton resonances to specific residues. chemrxiv.orgreddit.com

NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space interactions between protons that are close to each other (< 5-6 Å), regardless of their position in the primary sequence. youtube.com These NOE-derived distance constraints are the primary data used to calculate the peptide's 3D structure.

Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate protons with their directly attached heteroatoms (¹³C or ¹⁵N), which is particularly useful for larger peptides or those requiring isotopic labeling. youtube.comnih.gov

The unique set of NOE constraints generated by a peptide containing a D-Dab residue provides the detailed structural information needed to define its specific fold, which is often critical to its biological function.

Table 3: Advanced Methodologies for Structural Elucidation
MethodologyCapabilityApplication to D-Dab Peptides
Tandem MS (MS/MS)Amino Acid SequencingConfirms the primary sequence. Advanced fragmentation methods (e.g., RDD) can help differentiate epimers. nih.gov
Ion Mobility Spectrometry (IMS-MS)Separation of Isomers (Epimers)Separates D- and L-containing peptides based on their gas-phase conformation. Fragment ion mobility can localize the D-Dab residue. acs.orgacs.org
Multidimensional NMRHigh-Resolution 3D Structure DeterminationProvides atomic-level detail of the peptide's conformation in solution, using NOE-based distance restraints to define the fold. nmims.eduyoutube.com

Q & A

Q. What are the critical roles of Boc and Fmoc protecting groups in the synthesis of Boc-D-Dab(Fmoc)-OH, and how do they influence experimental design?

The Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups serve as orthogonal protecting groups for the α- and side-chain amines of 2,4-diaminobutyric acid (Dab), respectively. The Boc group is stable under basic conditions but cleaved under acidic treatment (e.g., TFA), while Fmoc is removed under mild basic conditions (e.g., piperidine). This orthogonality enables sequential deprotection during solid-phase peptide synthesis (SPPS), allowing precise control over regioselective modifications . Methodologically, researchers must optimize the order of deprotection steps to avoid premature cleavage of either group, which can lead to side reactions or incomplete coupling.

Q. What purification methods are most effective for isolating this compound, and how can purity be validated?

High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is the gold standard for purification, using gradients of water/acetonitrile with 0.1% TFA. Thin-layer chromatography (TLC) with ninhydrin staining can preliminarily monitor reaction progress. Post-purification, characterization via 1^1H/13^{13}C NMR and mass spectrometry (MS) is critical to confirm molecular identity and purity (>95%). For example, NMR should resolve peaks corresponding to the Fmoc aromatic protons (δ 7.3–7.8 ppm) and Boc tert-butyl groups (δ 1.4 ppm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and MS data when characterizing this compound?

Discrepancies often arise from residual solvents (e.g., DMF) in NMR spectra or adduct formation in MS (e.g., sodium or potassium ions). To mitigate:

  • NMR : Lyophilize the compound thoroughly and use deuterated DMSO for solubilization to minimize solvent interference.
  • MS : Employ electrospray ionization (ESI) in negative/positive mode with internal calibration (e.g., sodium formate clusters) and compare theoretical vs. observed m/z values. If inconsistencies persist, cross-validate with alternative techniques like infrared spectroscopy (IR) for functional group analysis .

Q. What strategies optimize Fmoc removal efficiency in this compound during SPPS, particularly under sterically hindered conditions?

Steric hindrance from the Dab side chain can slow Fmoc deprotection. Solutions include:

  • Extended Deprotection Time : Increase piperidine treatment from 20 min to 30–40 min.
  • Alternative Bases : Use 20% 4-methylpiperidine in DMF for faster cleavage.
  • Ultrasound Assistance : Apply ultrasonic irradiation to enhance reagent diffusion into resin pores. Validate efficiency via Kaiser tests or UV monitoring at 301 nm (Fmoc depletion) .

Q. How can researchers design orthogonal protection strategies for Dab derivatives to enable selective functionalization?

Pair Boc/Fmoc with acid-labile (e.g., Trt) or photolabile (e.g., Nvoc) groups for side-chain modifications. For example:

  • Use Boc for α-amine protection and Fmoc for the γ-amine.
  • Introduce ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) for selective γ-amine deprotection with hydrazine, enabling subsequent conjugation (e.g., fluorescent tags). Monitor side reactions via LC-MS during iterative deprotection steps .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Acidic Conditions (pH < 3) : Rapid Boc cleavage occurs, while Fmoc remains intact.
  • Basic Conditions (pH > 9) : Fmoc deprotection dominates; prolonged exposure may hydrolyze the ester linkage.
  • Storage : Store at −20°C under desiccation to prevent hygroscopic degradation. Avoid repeated freeze-thaw cycles to minimize racemization .

Data Analysis and Experimental Design

Q. How should researchers address low coupling efficiency of this compound in automated peptide synthesizers?

Low efficiency often stems from steric hindrance or poor solubility. Mitigation steps:

  • Activation Reagents : Replace HOBt/DIC with Oxyma Pure/DIC for enhanced coupling kinetics.
  • Solvent Optimization : Use DCM:DMF (1:1) to improve solubility.
  • Double Coupling : Repeat the coupling step with fresh reagents. Monitor via in-line UV monitoring or cleavage of a small resin aliquot for MS analysis .

Q. What analytical frameworks are recommended for troubleshooting unexpected byproducts in this compound synthesis?

  • Hypothesis-Driven Workflow :

Identify Byproducts : Use HPLC-MS to isolate and characterize impurities.

Root-Cause Analysis : Trace back to specific steps (e.g., incomplete deprotection, racemization).

Design Control Experiments : Compare results with/without modified conditions (e.g., altered temperature, reagents).

  • Statistical Tools : Apply design of experiments (DoE) to optimize reaction parameters (e.g., time, concentration) .

Novel Applications and Methodological Extensions

Q. How can this compound be utilized in the development of self-assembling peptide nanomaterials?

The Fmoc moiety promotes π-π stacking, enabling hydrogel formation. Functionalize the Dab side chain with bioactive motifs (e.g., RGD sequences) for tissue engineering. Characterize assembly via TEM, CD spectroscopy, and rheology to correlate structure with mechanical properties .

Q. What protocols enable the incorporation of this compound into backbone-modified peptides for enhanced proteolytic stability?

Substitute Dab for lysine in peptide sequences and employ native chemical ligation (NCL) for site-specific modifications. Validate resistance to proteases (e.g., trypsin) via LC-MS stability assays over 24–72 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.